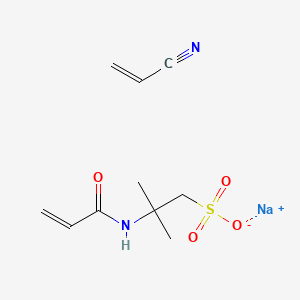
Sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile is a complex chemical compound that belongs to the class of sulfonic acid monomers. This compound is widely used in various industrial applications due to its unique properties, such as hydrophilicity and its ability to form stable polymers. It is commonly used in the production of hydrogels, polyelectrolyte copolymer gels, and other functionalized polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile typically involves the polymerization of 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt with 2-propenenitrile. The reaction is carried out under controlled conditions, often in the presence of a radical initiator to facilitate the polymerization process. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve the desired polymer properties .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. Large-scale reactors and precise control systems are employed to ensure consistent product quality. The polymerization process is monitored to maintain the appropriate reaction conditions, and the final product is purified to remove any unreacted monomers or by-products .
化学反応の分析
Types of Reactions
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups present in the polymer.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced forms of the polymer, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyelectrolyte copolymer gels and hydrogels for various applications
Biology: Employed in the development of bioengineering materials and biomedical devices
Medicine: Utilized in drug delivery systems and as a component in medical hydrogels
Industry: Applied in the production of paints, adhesives, textiles, and paper manufacturing
作用機序
The mechanism of action of this compound involves its ability to form stable polymers with unique properties. The sulfonic acid group enhances the hydrophilicity of the polymer, making it suitable for various applications. The polymer interacts with molecular targets through electrostatic interactions and hydrogen bonding, contributing to its effectiveness in different applications .
類似化合物との比較
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt: A similar compound used in the production of hydrogels and polyelectrolyte copolymers
Sodium 4-vinylbenzenesulfonate: Another sulfonic acid monomer used in polymer synthesis
Uniqueness
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile is unique due to its specific combination of functional groups, which impart distinct properties to the polymer. Its ability to form stable hydrogels and polyelectrolyte copolymers makes it particularly valuable in various scientific and industrial applications .
特性
CAS番号 |
51555-38-5 |
|---|---|
分子式 |
C10H15N2NaO4S |
分子量 |
282.29 g/mol |
IUPAC名 |
sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;prop-2-enenitrile |
InChI |
InChI=1S/C7H13NO4S.C3H3N.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3-4;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2;/q;;+1/p-1 |
InChIキー |
QTOPAERORYTSNJ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.C=CC#N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
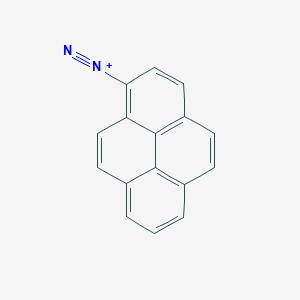
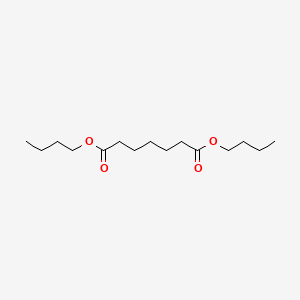
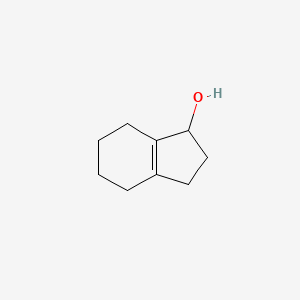

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
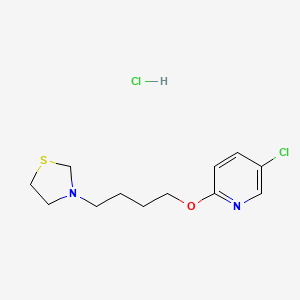
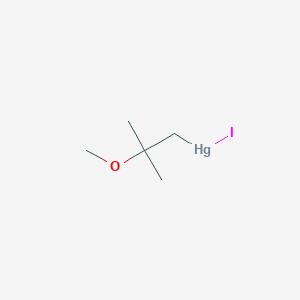
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
